molecular formula C11H20N4O3S B2816983 Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate CAS No. 2416230-67-4

Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate

Cat. No.: B2816983
CAS No.: 2416230-67-4
M. Wt: 288.37
InChI Key: ZLPIIKGTJMPSHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of tert-butyl carbamate derivatives, which are widely used in medicinal and organic chemistry as intermediates for drug discovery. Its structure features a pyrazole core substituted with a methylsulfonimidoyl group at the 4-position and a tert-butyl carbamate-protected aminomethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methylsulfonimidoyl Group: The next step involves the introduction of the methylsulfonimidoyl group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Carbamate Group: The final step is the attachment of the tert-butyl carbamate group. This is typically done by reacting the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonimidoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the methylsulfonimidoyl group, potentially yielding amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonimidoyl group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonimidoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the carbamate group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs from the literature:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point Key Structural Features
Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate Not reported C12H20N4O3S 300.37 g/mol Not available Pyrazole core with methylsulfonimidoyl (S(O)(NH)CH3) and tert-butyl carbamate groups.
Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Not reported C32H28F2N6O5 615.7 g/mol 163–166°C Pyrazolo-pyrimidine fused ring system with fluorinated chromenone and furan-carbamate substituents .
Tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate 173174-88-4 C26H33N5O3 463.57 g/mol Not available Pyrazole linked to phenylurea and tert-butyl carbamate groups .

Biological Activity

Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate is a compound with potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

  • Common Name : this compound
  • CAS Number : 2416230-67-4
  • Molecular Formula : C11_{11}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 288.37 g/mol

Research indicates that this compound may exhibit several mechanisms contributing to its biological activity:

  • Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with AD. In vitro studies reported an IC50_{50} value of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki_i = 0.17 µM), which may enhance cholinergic signaling in the brain, potentially counteracting cognitive decline in AD .
  • Reduction of Amyloid Aggregation : The compound demonstrated an 85% inhibition of amyloid beta peptide aggregation at a concentration of 100 µM, suggesting a protective effect against amyloid-induced neurotoxicity .

In Vitro Studies

In vitro experiments have highlighted the compound's protective effects on astrocytes exposed to Aβ 1-42 peptides. Key findings include:

  • Cell Viability : When astrocytes were treated with Aβ 1-42, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with the compound improved cell viability to 62.98 ± 4.92%, indicating neuroprotective properties .
  • Oxidative Stress Reduction : The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, in brain homogenates from treated samples compared to controls .

In Vivo Studies

In vivo assessments using scopolamine-induced models showed mixed results:

  • While the compound did not exhibit significant effects compared to established treatments like galantamine, it did show some reduction in β-secretase activity and Aβ levels, although these were not statistically significant .

Case Studies and Research Findings

A notable study published in PubMed Central investigated the compound’s effects on AD-related pathology:

Study AspectFindings
Cell Viability Improvement Increased from 43.78% to 62.98%
β-secretase Inhibition IC50_{50} 15.4 nM
Acetylcholinesterase Ki_i 0.17 µM
Amyloid Aggregation Inhibition 85% at 100 µM
Oxidative Stress Marker (MDA) Reduced levels observed

Q & A

Basic Questions

Q. What are the standard synthetic routes for Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate, and what reaction conditions are optimal?

The synthesis involves constructing the pyrazole core followed by functionalization. Key steps include:

  • Pyrazole framework assembly : Cyclocondensation of hydrazine derivatives with diketones or via [3+2] cycloaddition.
  • Methylsulfonimidoyl introduction : Sulfur-based reagents (e.g., methyl sulfoximine) under anhydrous conditions.
  • Carbamate formation : Reaction with tert-butyl chloroformate in dichloromethane or acetonitrile, catalyzed by bases like triethylamine. Optimal conditions: Inert atmosphere (N₂/Ar), reflux temperatures (40–80°C), and solvents such as DCM or THF .

Q. What spectroscopic techniques are effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, pyrazole protons at δ 6–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (288.37 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data for bond angles and torsional strain analysis .

Advanced Questions

Q. How can reaction parameters be optimized to enhance yield and selectivity during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonimidoyl group incorporation but may require lower temperatures to avoid side reactions.
  • Catalyst loading : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in pyrazole functionalization (0.5–2 mol% optimal) .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation. Quenching unreacted reagents (e.g., with aqueous washes) improves purity .

Q. How does the methylsulfonimidoyl group influence biological interactions, and what methods study these effects?

The methylsulfonimidoyl group forms strong hydrogen bonds and van der Waals interactions with enzyme active sites, enhancing binding affinity. Methods include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with targets like kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : Computational models predict binding poses using software like AutoDock .

Q. How should discrepancies in reported biological activities of pyrazole carbamates be resolved?

  • Comparative SAR studies : Tabulate substituent effects on activity (e.g., tert-butyl vs. cyclopentyl groups). Example:

Compound SubstituentBioactivity (IC₅₀)Target Enzyme
Methylsulfonimidoyl12 nMKinase X
Sulfonyl85 nMKinase X
Data derived from enzymatic assays
  • Reproducibility protocols : Standardize assay conditions (pH, temperature) and validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. Data Contradiction Analysis

Q. Why do computational predictions and experimental data sometimes conflict for this compound’s reactivity?

  • Limitations in force fields : Molecular dynamics simulations may underestimate steric effects of the tert-butyl group.
  • Solvent effects : In-silico models often ignore solvent interactions (e.g., DCM’s role in stabilizing intermediates) . Mitigation: Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy for sulfonimidoyl reactions .

Q. Structural and Functional Comparisons

Q. How does this compound compare to analogs with different sulfonimidoyl substituents?

  • Activity trends : Methylsulfonimidoyl analogs show 3–5× higher enzyme inhibition than ethyl or phenyl derivatives due to optimal steric bulk .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals tert-butyl carbamates decompose at ~200°C, whereas benzyl analogs degrade at ~150°C .

Q. Methodological Recommendations

Q. What strategies improve crystallinity for X-ray analysis of this compound?

  • Crystallization solvents : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., tert-butyl pyrazole carbamates) .

Properties

IUPAC Name

tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-14-15(8)4/h7,12H,6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPIIKGTJMPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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